Potent and Specific Activation of Human SUR2B/Kir6.2 Channels vs. Known Opener P1075
5-Bromo-N-(2-fluorophenyl)-2-furamide demonstrates potent activation of the human urinary bladder SUR2B/Kir6.2 KATP channel with an EC50 of 51.3 nM in a FLIPR assay [1]. In contrast, the well-known KATP opener P1075 exhibits a Kd of 3 nM for SUR2B, but its functional EC50 for tissue relaxation (aorta) is 7.5 nM . While both are nanomolar-potency openers, the target compound's activity is reported in a specific cellular context (Ltk cells expressing human SUR2B/Kir6.2) and demonstrates a distinct efficacy profile. This provides a clear, quantitative basis for selecting this compound as a tool to interrogate SUR2B-mediated pharmacology, as its activation profile is defined in a relevant human channel context.
| Evidence Dimension | SUR2B/Kir6.2 Channel Activation Potency |
|---|---|
| Target Compound Data | EC50 = 51.3 nM (FLIPR assay in Ltk cells expressing human SUR2B/Kir6.2) |
| Comparator Or Baseline | P1075: Kd = 3 nM for SUR2B; EC50 = 7.5 nM for relaxation of rat aorta |
| Quantified Difference | Target compound EC50 is approximately 6.8x higher than P1075's tissue relaxation EC50, but represents direct human channel activation data. |
| Conditions | Human SUR2B/Kir6.2 channels expressed in Ltk cells, measured by FLIPR assay |
Why This Matters
This data establishes the compound's direct, potent activity on human SUR2B/Kir6.2 channels, a crucial differentiator for scientists requiring a defined molecular probe for this specific ion channel subtype.
- [1] BindingDB. (n.d.). BDBM50475970 (CHEMBL426334). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50475970 View Source
